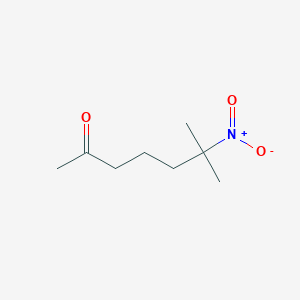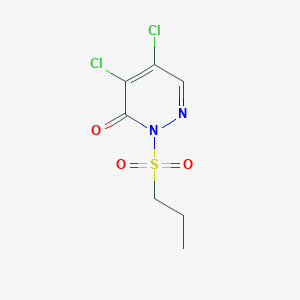
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone, also known as PSB-1115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazinone family and is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and lungs. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, the compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to be stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not been extensively studied for its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the investigation of the potential therapeutic applications of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Furthermore, the development of new methods for the delivery of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone could also expand its potential applications. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone.
Méthodes De Synthèse
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4,5-dichloro-3(2H)-pyridazinone with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
155164-55-9 |
|---|---|
Nom du produit |
4,5-Dichloro-2-(propylsulfonyl)-3(2H)-pyridazinone |
Formule moléculaire |
C7H8Cl2N2O3S |
Poids moléculaire |
271.12 g/mol |
Nom IUPAC |
4,5-dichloro-2-propylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C7H8Cl2N2O3S/c1-2-3-15(13,14)11-7(12)6(9)5(8)4-10-11/h4H,2-3H2,1H3 |
Clé InChI |
PBAROAGWLYPLBV-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
SMILES canonique |
CCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Autres numéros CAS |
155164-55-9 |
Synonymes |
4,5-dichloro-2-propylsulfonyl-pyridazin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
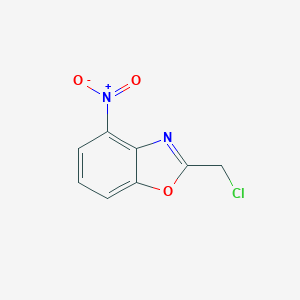
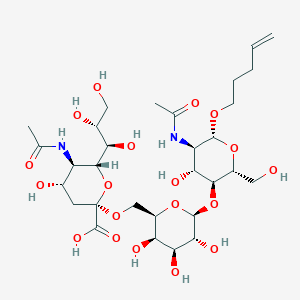
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
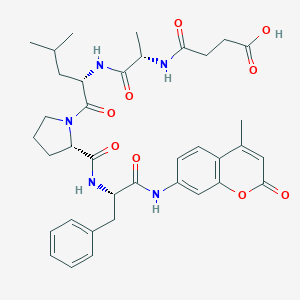
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)

